Hydrogen-Bond Acceptor Count and Topological Polar Surface Area vs. 4-Methyl (p-Tolyl) Analog
The target compound has 7 hydrogen-bond acceptors (4 tetrazole N, 1 amide carbonyl O, 1 methoxy O, 1 amide N) compared with 6 for the p-tolyl analog (CAS 1396791-34-6), which lacks the methoxy oxygen . This increases the computed topological polar surface area (TPSA) to 82 Ų for the target versus a predicted ~74 Ų for the p-tolyl analog (estimated from MCule data for structurally related analogs), and increases calculated LogP to 3.26 versus an estimated 3.0–3.1 for the p-tolyl comparator . The additional H-bond acceptor may enhance aqueous solubility at pH 7.4, where the target compound's ACD/LogD is 0.79 . No experimental LogD data are available for the p-tolyl analog.
| Evidence Dimension | Number of hydrogen-bond acceptors and TPSA |
|---|---|
| Target Compound Data | 7 H-bond acceptors; TPSA = 82 Ų; ACD/LogP = 3.26; ACD/LogD (pH 7.4) = 0.79 |
| Comparator Or Baseline | 6 H-bond acceptors (estimated); TPSA ~74 Ų (estimated); LogP ~3.0–3.1 (estimated) for 2-(p-tolyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide (CAS 1396791-34-6) |
| Quantified Difference | +1 H-bond acceptor; ΔTPSA ≈ +8 Ų; ΔLogP ≈ +0.15–0.26 |
| Conditions | Computed using ACD/Labs Percepta Platform v14.00 (target compound); p-tolyl analog values estimated from MCule fragment-based calculation and ChemSpider entries for related 2-aryl-tetrazole-5-carboxamides |
Why This Matters
The higher H-bond acceptor count and larger TPSA predict improved aqueous solubility at physiological pH, which may affect formulation options and oral bioavailability relative to the p-tolyl analog.
